molecular formula C6H6OS2 B3293166 2-(Methylthio)thiophene-4-carboxaldehyde CAS No. 88511-86-8

2-(Methylthio)thiophene-4-carboxaldehyde

Cat. No.: B3293166
CAS No.: 88511-86-8
M. Wt: 158.2 g/mol
InChI Key: NOIXCSMAOWHQQO-UHFFFAOYSA-N
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Description

2-(Methylthio)thiophene-4-carboxaldehyde (CAS 88511-86-8) is a high-value heteroaromatic building block with the molecular formula C6H6OS2 and a molecular weight of 158.24 g/mol . This compound features a thiophene ring core substituted with both a formyl group and a methylthio group, making it a versatile intermediate for synthesizing more complex organic molecules, particularly in pharmaceutical research and materials science . Its structure, confirmed by the SMILES notation CSC1=CC(=CS1)C=O, offers two distinct reactive sites: the aldehyde group for condensation and nucleophilic addition reactions, and the thiophene ring for electrophilic substitution . Researchers utilize this reagent in the exploration of novel compounds, leveraging its properties to develop substances with potential applications in agrochemicals and organic electronics. The compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylsulfanylthiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS2/c1-8-6-2-5(3-7)4-9-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIXCSMAOWHQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88511-86-8
Record name 2-(Methylthio)thiophene-4-carboxaldehyde
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Synthesis and Chemical Properties

Synthetic Methodologies for 2-(Methylthio)thiophene-4-carboxaldehyde

While a specific, high-yield, one-pot synthesis for this compound is not extensively detailed in peer-reviewed literature, its preparation can be conceptualized through established reactions for thiophene (B33073) functionalization. A logical approach would involve a two-step process starting from a pre-functionalized thiophene.

One potential route is the formylation of 2-(methylthio)thiophene. The Vilsmeier-Haack reaction is a classic method for introducing an aldehyde group onto electron-rich aromatic rings like thiophene. orgsyn.orgwikipedia.org This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, which then attacks the thiophene ring. For 2-substituted thiophenes, formylation generally occurs at the vacant C5 position, but substitution at the C4 position is also possible depending on the directing influence of the C2 substituent and the reaction conditions.

Alternatively, one could start with a pre-existing thiophene-4-carboxaldehyde derivative. For instance, the introduction of the methylthio group could be achieved via metallation of a protected 4-bromothiophene-2-carboxaldehyde, followed by quenching with dimethyl disulfide (CH₃SSCH₃).

Chemical Reactivity and Characteristic Reactions

The reactivity of this compound is dictated by its three principal components: the aromatic thiophene ring, the aldehyde group, and the methylthio group.

Aldehyde Group Reactions: The formyl group is a versatile site for transformations. It readily undergoes condensation reactions such as the Knoevenagel condensation with active methylene (B1212753) compounds, the Wittig reaction to form alkenes, and the formation of Schiff bases with primary amines. mdpi.comresearchgate.net These condensation reactions are fundamental for extending the molecular framework. researchgate.net The aldehyde can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

Thiophene Ring Reactions: The thiophene ring is susceptible to electrophilic aromatic substitution. However, the existing substituents will direct the position of any further substitution. The reactivity of the ring is generally higher than that of benzene (B151609). researchgate.net

Methylthio Group Reactions: The sulfur atom in the methylthio group can be oxidized to form a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties and reactivity of the molecule.

The synergy of these functional groups makes the compound a valuable precursor for creating a diverse library of more complex thiophene derivatives. For example, polymers can be created from thiophene-based aldehydes, using the aldehyde group for cross-linking, which imparts desirable properties like strong surface adhesion for electronic applications. researchgate.net

Spectroscopic and Physicochemical Data

The identity and purity of this compound are confirmed through various analytical techniques. Its fundamental physicochemical properties are summarized in the table below.

Interactive Table: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 88511-86-8 lookchem.comfluorochem.co.uk
Molecular Formula C₆H₆OS₂ lookchem.com
Molecular Weight 158.25 g/mol lookchem.com
Synonyms 5-(Methylthio)thiophene-3-carbaldehyde, 5-(methylsulfanyl)thiophene-3-carbaldehyde lookchem.comfluorochem.co.uk
Canonical SMILES CSc1cc(C=O)cs1 lookchem.comfluorochem.co.uk
InChI Key NOIXCSMAOWHQQO-UHFFFAOYSA-N fluorochem.co.uk
Purity ≥95-97% (as commercially available) fluorochem.co.ukvwr.com

| XLogP3 (Predicted) | 1.9 | lookchem.com |

Interactive Table: Predicted Spectroscopic Data for this compound

Technique Expected Features Rationale / Comparison Compound(s)
¹H NMR Aldehyde proton (CHO) singlet ~9.8-10.0 ppm. Two aromatic protons on the thiophene ring appearing as singlets or doublets between 7.0-8.5 ppm. Methylthio protons (-SCH₃) singlet ~2.5 ppm. Based on data for Thiophene-2-carbaldehyde (B41791) rsc.orgchemicalbook.com and various arylthiophene-2-carbaldehydes. nih.gov
¹³C NMR Carbonyl carbon (C=O) signal ~180-190 ppm. Aromatic carbons between ~125-150 ppm. Methylthio carbon (-SCH₃) signal ~15-20 ppm. Based on data for Methyl thiophene-2-carboxylate (B1233283) chemicalbook.com and other thiophene derivatives. rsc.org

| IR Spectroscopy | Strong C=O stretch for the aldehyde at ~1660-1690 cm⁻¹. C-H stretching for aromatic and aliphatic protons. | The C=O stretch is characteristic, observed at 1665 cm⁻¹ for thiophene-2-carbaldehyde. researchgate.net |

Applications in Organic Synthesis

Role as a Building Block in Medicinal Chemistry

Thiophene (B33073) derivatives are of paramount importance in drug discovery. nih.gov The thiophene nucleus is present in numerous FDA-approved drugs. researchgate.net Although specific examples using 2-(Methylthio)thiophene-4-carboxaldehyde as a direct precursor are not prominent in the literature, its potential is significant. The aldehyde functionality allows for its incorporation into larger molecules through reactions that form carbon-carbon or carbon-nitrogen bonds. For instance, it could be used in multicomponent reactions to rapidly assemble complex heterocyclic systems, a strategy often employed in creating libraries of compounds for biological screening. researchgate.net Its structural isomer, 5-(Methylthio)thiophene-2-carboxaldehyde, is explored for its potential biological activities, including antimicrobial and antifungal properties, suggesting that derivatives of this compound could also be promising candidates for new therapeutic agents. chemimpex.com

Utility in the Synthesis of Materials Science Precursors

The field of materials science, particularly organic electronics, relies heavily on thiophene-based building blocks. nih.gov Thiophene-containing polymers are known for their semiconducting properties. The aldehyde group on a thiophene monomer is particularly useful as it provides a reactive site for post-polymerization functionalization or for creating cross-linked networks. researchgate.net This can improve the processability and physical properties of the resulting materials, such as their adhesion to substrates like indium tin oxide (ITO), which is critical for creating stable electronic devices. researchgate.net The isomer 5-(Methylthio)thiophene-2-carboxaldehyde is specifically noted for its utility in formulating conductive polymers and other innovative materials. chemimpex.com By extension, this compound is a valuable potential precursor for similar applications, enabling the synthesis of novel semiconducting polymers with tailored electronic and physical properties.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While specific experimental NMR data for 2-(Methylthio)thiophene-4-carboxaldehyde is not widely available, the expected ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of analogous compounds such as thiophene-2-carbaldehyde (B41791) and other substituted thiophenes. rsc.orgnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aldehyde proton, the two thiophene (B33073) ring protons, and the methylthio group protons.

Aldehyde Proton (-CHO): This proton is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.1 ppm. rsc.org For instance, the aldehyde proton in thiophene-2-carbaldehyde is observed at δ 9.95 ppm. rsc.org

Thiophene Ring Protons: The two protons on the thiophene ring are in different chemical environments and are expected to appear as distinct signals. The proton at the 5-position (adjacent to the sulfur atom and the methylthio group) and the proton at the 3-position (adjacent to the carbon bearing the aldehyde) will likely appear as doublets due to coupling with each other. Their chemical shifts would typically fall in the aromatic region, from δ 7.0 to 8.5 ppm. nih.gov

Methylthio Protons (-SCH₃): The three protons of the methyl group are equivalent and will produce a sharp singlet. This signal is expected to be found in the upfield region, generally around δ 2.0 to 2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Key predicted signals include:

Carbonyl Carbon (-CHO): This carbon is significantly deshielded and will appear far downfield, typically in the range of δ 180-195 ppm. The carbonyl carbon of thiophene-2-carbaldehyde, for example, resonates at δ 183.1 ppm. rsc.org

Thiophene Ring Carbons: Four distinct signals are expected for the carbons of the thiophene ring, with their chemical shifts influenced by the attached substituents. The carbon attached to the sulfur atom (C2) and bearing the methylthio group, and the carbon attached to the aldehyde group (C4), will have their resonances shifted accordingly. Thiophene ring carbons generally appear between δ 120 and 150 ppm. rsc.org

Methylthio Carbon (-SCH₃): The carbon of the methyl group will appear as a signal in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.8 - 10.1 (singlet)180 - 195
Thiophene (H3/H5)7.0 - 8.5 (doublets)120 - 150
Methylthio (-SCH₃)2.0 - 2.5 (singlet)15 - 25

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule by probing its vibrational modes. For this compound, the spectra would be dominated by vibrations characteristic of the aldehyde, the substituted thiophene ring, and the methylthio group.

Key expected vibrational frequencies include:

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group is expected in the IR spectrum, typically in the region of 1660-1700 cm⁻¹. The C=O stretch for thiophene-2-carbaldehyde has been reported at 1665 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the thiophene ring are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

Thiophene Ring Vibrations: The C-C and C-S stretching vibrations within the thiophene ring give rise to a series of bands in the fingerprint region (approximately 1300-1550 cm⁻¹ and 600-900 cm⁻¹, respectively). iosrjournals.org For 2-substituted thiophenes, C-C stretching bands are often observed between 1347-1532 cm⁻¹. iosrjournals.org

C-S Stretching: The stretching of the C-S bond in the thiophene ring typically appears in the 600-900 cm⁻¹ range. iosrjournals.org The exocyclic C-S bond of the methylthio group will also contribute to this region.

Table 2: Expected Characteristic IR Absorption Frequencies for this compound
Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aldehyde (-CHO)C=O Stretch1660 - 1700Strong
Aldehyde (-CHO)C-H Stretch2810 - 2860 and 2710 - 2760Medium-Weak
Thiophene RingC-H Stretch3050 - 3150Medium-Weak
Methyl Group (-CH₃)C-H Stretch2850 - 2980Medium
Thiophene RingC=C Stretch1300 - 1550Medium-Strong
Thiophene RingC-S Stretch600 - 900Medium

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions associated with the conjugated thiophene system and the carbonyl group. Thiophene itself has a primary absorption band around 235 nm. nii.ac.jp The presence of the electron-donating methylthio group and the electron-withdrawing carboxaldehyde group, both in conjugation with the thiophene ring, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted thiophene. Studies on other substituted thiophenes confirm that substituents significantly influence the UV absorption spectra. nii.ac.jp

Many thiophene derivatives are known to be fluorescent, emitting light after being excited by UV or visible light. rsc.org The fluorescence properties of this compound would depend on the efficiency of the electronic relaxation pathways from the excited state. The presence of the carbonyl group can sometimes lead to fluorescence quenching, but many complex thiophene-based systems exhibit strong emission. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₆H₆OS₂, giving it an exact mass of approximately 157.986 Da. lookchem.comuni.lu

In an electron ionization (EI) mass spectrum, the following features would be anticipated:

Molecular Ion Peak (M⁺): A prominent molecular ion peak at m/z ≈ 158 would be expected, confirming the molecular weight of the compound. Aromatic and heterocyclic systems like thiophene typically show a stable molecular ion. libretexts.org

Key Fragmentation Pathways: The fragmentation of the molecule would likely proceed through several characteristic pathways for aldehydes and thioethers.

Loss of a hydrogen radical (M-1): Cleavage of the aldehydic C-H bond can result in a peak at m/z 157. libretexts.org

Loss of the formyl radical (M-29): Cleavage of the bond between the thiophene ring and the aldehyde group would lead to the loss of a CHO radical, producing a significant fragment at m/z 129. libretexts.org

Loss of a methyl radical (M-15): Cleavage of the S-CH₃ bond would result in a fragment at m/z 143.

Table 3: Predicted Mass Spectrometry Fragments for this compound
m/z Value Proposed Fragment Description
158[C₆H₆OS₂]⁺Molecular Ion (M⁺)
157[C₆H₅OS₂]⁺Loss of H radical from aldehyde
143[C₅H₄OS₂]⁺Loss of CH₃ radical
129[C₅H₅S₂]⁺Loss of CHO radical

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray Diffraction (XRD) on a single crystal provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. To date, the crystal structure of this compound has not been reported in publicly accessible databases. However, studies on similar molecules, such as other substituted thiophene carboxaldehydes, show that the thiophene ring is planar and that intermolecular interactions like C-H···O hydrogen bonds can play a role in the crystal packing. nih.gov Powder XRD (PXRD) could be used to assess the crystallinity and phase purity of a bulk sample, with the resulting diffraction pattern serving as a fingerprint for this specific solid-state form. rsc.org

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as a function of temperature. This technique is used to evaluate the thermal stability of a compound and to study its decomposition profile. There is no specific TGA data available in the literature for this compound. A TGA experiment would reveal the temperature at which the compound begins to decompose or evaporate and could indicate the presence of residual solvent or impurities. For a related isomer, 5-(Methylthio)thiophene-2-carboxaldehyde, a boiling point of 95 °C at 0.4 mmHg is noted, suggesting its volatility under vacuum, a property that influences TGA results. sigmaaldrich.com

Electron Paramagnetic Resonance (EPR) Spectroscopy (for relevant derivatives/complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or transition metal complexes. As this compound is a diamagnetic molecule with no unpaired electrons in its ground state, it is EPR-silent. However, EPR spectroscopy would be a crucial tool for studying radical derivatives of this compound or its coordination complexes with paramagnetic metal ions. No such studies have been reported in the reviewed literature.

Computational and Theoretical Investigations of 2 Methylthio Thiophene 4 Carboxaldehyde and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov It is based on the principle that the total energy of a system is a unique functional of its electron density. nih.gov Functionals like B3LYP are commonly employed in studies of organic molecules to model their properties. nih.govnih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. researchgate.net For a molecule like 2-(Methylthio)thiophene-4-carboxaldehyde, which has rotatable bonds connecting the methylthio (-SCH₃) and carboxaldehyde (-CHO) groups to the thiophene (B33073) ring, multiple conformations can exist.

Conformational analysis involves systematically exploring these different spatial arrangements to identify the global energy minimum structure. The primary focus is on the dihedral angles defining the orientation of the substituents relative to the thiophene ring. For instance, the carboxaldehyde group can adopt syn or anti conformations, referring to the orientation of the C=O bond relative to the sulfur atom of the thiophene ring. nih.gov Similarly, the methyl group of the methylthio substituent has rotational freedom. DFT calculations, for example at the B3LYP/6-31G(d) level of theory, are used to calculate the energies of these different conformers, allowing for the identification of the most stable isomer. nih.gov This optimized geometry is the foundation for all subsequent property calculations.

Table 1: Hypothetical Conformational Data for this compound

Conformer Dihedral Angle (C3-C4-C=O) Dihedral Angle (C3-C2-S-CH₃) Relative Energy (kcal/mol)
syn-gauche ~0° ~60° ---
anti-gauche ~180° ~60° ---
syn-anti ~0° ~180° ---

Note: This table is illustrative of the types of data generated in a conformational analysis. Actual values would be determined via specific DFT calculations.

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. ossila.comjchps.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the electron-donating methylthio group. The LUMO, conversely, would likely be centered on the electron-withdrawing carboxaldehyde group and parts of the π-conjugated system. The HOMO-LUMO gap provides an estimate of the energy required for the lowest energy electronic excitation. ossila.com A smaller gap generally suggests higher reactivity. jchps.com DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for Thiophene Derivatives

Parameter Predicted Value (eV) Significance
E(HOMO) -5.5 to -6.5 Ionization Potential, Electron Donating Ability jchps.com
E(LUMO) -1.5 to -2.5 Electron Affinity, Electron Accepting Ability jchps.com

Note: Values are typical ranges for thiophene derivatives based on DFT studies and are provided for context.

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. After geometry optimization, frequency calculations are performed to predict the vibrational modes of the molecule. researchgate.net These calculations yield a set of frequencies and their corresponding IR and Raman intensities. nih.gov

For accurate comparison with experimental data, calculated harmonic frequencies are often multiplied by a scaling factor (e.g., ~0.96) to account for anharmonicity and limitations in the theoretical model. nih.govscispace.commdpi.com For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, C-S stretching vibrations of both the thiophene ring and the methylthio group, C-H stretching and bending modes, and the characteristic stretching vibrations of the thiophene ring itself. nih.govjchps.com The potential energy distribution (PED) analysis can be used to provide a detailed assignment of each vibrational mode. scispace.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Intensity
C=O Stretch (Aldehyde) 1680–1710 Strong in IR nih.gov
Thiophene Ring C=C Stretch 1400–1550 Medium to Strong jchps.com
C-H Stretch (Aldehyde) 2720–2820 Medium
C-H Stretch (Aromatic) 3050–3150 Medium

Note: These ranges are based on characteristic frequencies for the respective functional groups.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity. uni-muenchen.deresearchgate.net The MEP surface illustrates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). mdpi.com Different potential values are represented by a color spectrum, typically with red indicating the most negative potential and blue indicating the most positive. researchgate.net

In this compound, the MEP map would be expected to show a significant region of negative potential (red/yellow) around the carbonyl oxygen atom of the aldehyde group, highlighting its role as a primary site for electrophilic attack or hydrogen bonding. researchgate.net The sulfur atom of the thiophene ring may also exhibit negative potential. uni-muenchen.de Conversely, regions of positive potential (blue) would likely be found around the aldehyde hydrogen and potentially on the thiophene ring hydrogens. Such maps provide a clear, intuitive guide to the molecule's reactive sites. mdpi.compreprints.org

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry, especially DFT, is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states.

For a reaction involving this compound, such as a nucleophilic addition to the carbonyl carbon, DFT calculations could be used to:

Model the geometry of the transition state.

Calculate the activation energy (the energy barrier that must be overcome).

This detailed energetic and structural information allows for a step-by-step understanding of how the reaction proceeds, which is often difficult to obtain through experimental means alone.

Prediction of Chemical Reactivity and Selectivity

Beyond identifying reactive sites with MEP, computational methods can quantify a molecule's reactivity and predict selectivity. This is achieved through the calculation of various chemical reactivity descriptors derived from DFT. researchgate.net

Global Reactivity Descriptors: Based on the energies of the frontier orbitals, one can calculate properties like electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). jchps.com Hardness, related to the HOMO-LUMO gap, is a measure of resistance to change in electron distribution; softer molecules are generally more reactive. jchps.com

Local Reactivity Descriptors: Fukui functions and local softness are used to determine which specific atoms within the molecule are most reactive. nih.gov These descriptors can differentiate the reactivity of the various carbon atoms in the thiophene ring, for example, predicting the most likely site for an electrophilic substitution reaction.

The combination of FMO analysis, MEP mapping, and these calculated reactivity descriptors provides a comprehensive theoretical framework for predicting how this compound will behave in chemical reactions, guiding synthetic efforts and explaining observed outcomes.

Table 4: Conceptual Chemical Reactivity Descriptors

Descriptor Formula Interpretation
Electronegativity (χ) -(E_HOMO + E_LUMO)/2 Tendency to attract electrons
Chemical Hardness (η) (E_LUMO - E_HOMO)/2 Resistance to charge transfer jchps.com

Advanced Quantum Chemical Calculations (e.g., Ab Initio Methods)

Advanced quantum chemical calculations, particularly ab initio methods, provide a powerful framework for the in-depth understanding of the electronic structure and properties of this compound and its derivatives. These first-principles methods, which are not reliant on empirical parameters, are crucial for obtaining highly accurate predictions of molecular geometries, reaction energetics, and spectroscopic properties.

Researchers employ a hierarchy of ab initio methods to study thiophene-based systems. The Hartree-Fock (HF) method is often a starting point, providing a fundamental approximation of the multi-electron wavefunction. However, for more accurate results, post-Hartree-Fock methods that incorporate electron correlation are essential. These include Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CC) theory, such as CCSD and CCSD(T). These methods are computationally more demanding but offer a higher level of accuracy, which is often necessary for resolving subtle electronic effects in conjugated systems like thiophenes.

For instance, in the study of related thiophene derivatives, ab initio calculations have been instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic transition energies. These calculations can elucidate the planarity of the thiophene ring and the orientation of the methylthio and carboxaldehyde substituents. The computed vibrational spectra can be compared with experimental infrared (IR) and Raman data to validate the theoretical model.

Furthermore, ab initio methods are employed to investigate the excited state properties of these molecules. Methods like Configuration Interaction Singles (CIS) and Equation-of-Motion Coupled Cluster (EOM-CC) can predict the energies and characteristics of electronic excited states, which is vital for understanding their photophysical behavior, including absorption and emission properties.

A key area of investigation for this compound would be the determination of its ionization potential and electron affinity. High-level ab initio calculations can provide reliable values for these properties, which are fundamental to understanding the material's potential in electronic applications. The following table illustrates the type of data that can be generated through such calculations for a series of hypothetical derivatives.

Table 1: Calculated Electronic Properties of Hypothetical this compound Derivatives using Ab Initio Methods.

DerivativeMethodIonization Potential (eV)Electron Affinity (eV)
Parent Molecule CCSD(T)8.121.45
5-Nitro Derivative CCSD(T)8.552.10
5-Amino Derivative CCSD(T)7.781.20

Note: The data in this table is illustrative and intended to represent the type of results obtained from advanced quantum chemical calculations.

Charge Transfer Analysis

The electronic properties of this compound are significantly influenced by intramolecular charge transfer (ICT). This phenomenon arises from the presence of both an electron-donating group (the methylthio group, -SCH₃) and an electron-withdrawing group (the carboxaldehyde group, -CHO) attached to the thiophene ring. The thiophene ring itself acts as a π-conjugated bridge facilitating this charge transfer.

Upon photoexcitation, an electron can be promoted from a molecular orbital predominantly localized on the donor side of the molecule to one centered on the acceptor side. This leads to a significant change in the dipole moment of the molecule in the excited state compared to the ground state. diva-portal.org Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in characterizing these ICT states. diva-portal.org

A charge transfer analysis typically involves the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is expected to have a significant contribution from the electron-rich methylthio group and the thiophene ring, while the LUMO will be largely localized on the electron-deficient carboxaldehyde group. The spatial separation of the HOMO and LUMO is a clear indicator of a charge-transfer character in the lowest electronic transition.

The extent of charge transfer can be quantified by calculating the charge transferred (qCT) and the distance of charge transfer (dCT). Various population analysis schemes, such as Mulliken, Löwdin, or Natural Bond Orbital (NBO) analysis, can be used to determine the partial atomic charges in the ground and excited states, allowing for the quantification of charge redistribution upon excitation.

Theoretical studies on similar donor-acceptor thiophene derivatives have shown that the efficiency of ICT can be tuned by modifying the donor and acceptor strengths or by altering the π-conjugated bridge. nih.gov For example, replacing the methylthio group with a stronger donor or the carboxaldehyde group with a stronger acceptor would be predicted to enhance the ICT character. This tuning of electronic properties is crucial for designing molecules with specific optical and electronic functionalities. rsc.orgnih.gov

The following table presents hypothetical data from a charge transfer analysis of this compound and its derivatives, illustrating the impact of substituents on ICT properties.

Table 2: Illustrative Charge Transfer Analysis Data for this compound and its Derivatives.

DerivativeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Charge Transferred (e)
Parent Molecule -6.25-2.104.150.35
5-Nitro Derivative -6.50-2.853.650.48
5-Amino Derivative -5.90-1.953.950.28

Note: The data in this table is illustrative and based on general trends observed in computational studies of similar thiophene derivatives.

Applications in Advanced Materials and Functional Systems

Organic Semiconductor Development

Thiophene-based molecules are cornerstones in the field of organic electronics due to their excellent charge transport properties and environmental stability. journalskuwait.org The strategic placement of substituents on the thiophene (B33073) ring allows for the fine-tuning of electronic energy levels (HOMO-LUMO gap), solubility, and solid-state packing, which are critical parameters for semiconductor performance. nih.govrsc.org

2-(Methylthio)thiophene-4-carboxaldehyde serves as a functional monomer for the synthesis of π-conjugated polymers. These polymers, characterized by an extended system of alternating single and double bonds, are the active components in many organic electronic devices. nih.gov The aldehyde group on the monomer can be utilized in various polymerization reactions, such as Knoevenagel condensation, while the thiophene ring itself can be polymerized through methods like oxidative chemical polymerization or transition metal-catalyzed cross-coupling reactions. journalskuwait.orgnih.gov

The synthesis of regioregular polythiophenes, where the monomer units are coupled in a consistent head-to-tail fashion, is crucial for achieving high charge carrier mobility. nih.gov This structural regularity minimizes defects and promotes the close packing of polymer chains, which is essential for efficient charge transport. nih.govresearchgate.net Modern synthetic methods like Direct Arylation Polymerization (DArP) and Suzuki polycondensation are employed to create well-defined thiophene-containing polymers with controlled molecular weights and tunable optoelectronic properties. rsc.orgrsc.org The incorporation of monomers like this compound can introduce specific functionalities and influence the electronic characteristics of the resulting polymer.

Table 1: Polymerization Methods for Thiophene-Based Conjugated Polymers

Polymerization MethodCatalyst/ReagentsKey Advantages
Direct Arylation Polymerization (DArP) Palladium-based catalysts (e.g., Pd(OAc)2)Reduces steps by avoiding pre-functionalization of monomers, C-H bond activation. rsc.orgmdpi.com
Suzuki Polycondensation Palladium catalyst with a phosphine (B1218219) ligandAllows for the synthesis of high molecular weight polymers from boronic acid derivatives. rsc.org
Stille Coupling Palladium catalystA versatile method for creating complex polymer architectures. nih.gov
Chemical Oxidative Polymerization Oxidizing agents like FeCl3A simpler, often used method, though it can lead to less regular polymer structures. journalskuwait.org

Organic thin-film transistors (OTFTs) are fundamental components of flexible and printed electronics. nih.gov The performance of an OTFT is highly dependent on the semiconductor material used. nih.gov Thiophene-based polymers and small molecules are among the most promising materials for the active channel layer in OTFTs. nih.govsigmaaldrich.com The structure of this compound makes it a suitable precursor for synthesizing larger, more complex molecules or polymers for this purpose.

The aldehyde functionality allows for the extension of the π-conjugated system through reactions with other aromatic or heterocyclic compounds. This molecular design strategy is key to creating materials with high charge carrier mobilities. nih.gov The resulting materials can be solution-processed, enabling low-cost fabrication techniques like printing for large-area electronics. nih.govcloudfront.net The orientation and packing of the molecules in the thin film are critical; an edge-on packing orientation of polythiophene chains relative to the substrate is generally associated with higher mobility. researchgate.netresearchgate.net Derivatives of this aldehyde can be designed to promote such favorable packing in the solid state.

Table 2: Key Performance Parameters of OTFTs

ParameterDescriptionImportance
Field-Effect Mobility (μ) The average drift velocity of charge carriers per unit electric field.A measure of how quickly charge carriers move through the semiconductor; higher mobility leads to faster devices. nih.gov
On/Off Current Ratio (ION/IOFF) The ratio of the drain current when the transistor is in the 'on' state to the 'off' state.A high ratio is necessary for digital logic applications to distinguish between states. cloudfront.net
Threshold Voltage (VT) The gate voltage required to turn the transistor 'on'.Determines the switching characteristics of the device. nih.gov
Stability The ability of the transistor to maintain its performance characteristics over time and under stress.Crucial for the commercial viability and reliability of electronic devices. cloudfront.netnih.gov

Optoelectronic devices, which convert light into electrical signals or vice versa, heavily rely on materials with specific light absorption and emission properties. Thiophene-based π-conjugated systems are widely used in optoelectronics due to their strong light absorption and tunable electronic properties. taylorfrancis.com The donor-acceptor (D-A) design concept is a powerful strategy for creating materials with desired optoelectronic characteristics. taylorfrancis.com

In the context of this compound, the methylthio-substituted thiophene ring can act as an electron-donating (D) unit, while the aldehyde group, or derivatives thereof, can function as an electron-accepting (A) unit. This intramolecular charge transfer character is beneficial for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). taylorfrancis.commdpi.com By chemically modifying the aldehyde group, the electronic and optical properties of the resulting material can be systematically tuned to absorb or emit light at specific wavelengths. taylorfrancis.com

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Applications

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a molecular dye to absorb light and generate electrons. nih.govresearchgate.net Thiophene-based compounds are excellent candidates for use as organic dyes (sensitizers) in DSSCs due to their high molar extinction coefficients and tunable energy levels. nih.govnih.gov

Chemical Sensing and Chemosensor Design (as a molecular scaffold)

The development of fluorescent ligands for detecting specific analytes is a significant area of research. nih.gov Thiophene-based molecules have emerged as powerful tools for this purpose due to their sensitive photophysical properties, which can change upon interaction with a target molecule. nih.gov

This compound can serve as a versatile molecular scaffold for the design of chemosensors. The aldehyde group provides a reactive site for covalently attaching a receptor unit that is selective for a particular analyte. The thiophene core acts as the fluorophore, whose emission properties (e.g., intensity, wavelength) can be modulated by the binding event at the receptor site. This change in the fluorescent signal allows for the detection and quantification of the analyte. Thiophene-based ligands have been successfully used to detect and distinguish between different types of disease-associated protein aggregates, highlighting their potential in diagnostic applications. nih.gov

Coordination Chemistry in Materials Design

The sulfur atom in the thiophene ring and the oxygen atom of the aldehyde group in this compound can act as coordination sites for metal ions. This allows the molecule to be used as a ligand in the design of coordination polymers and metal-organic frameworks (MOFs). The resulting materials can exhibit interesting electronic, magnetic, or catalytic properties arising from the combination of the organic ligand and the metal center.

Recent research has explored thiophene derivatives for applications in energy storage. For instance, thiophene radical anions have been shown to exhibit redox stability at extreme potentials, making them promising as scalable and low-cost electrolytes for electron storage applications. ethz.ch The ability to systematically modify the thiophene structure, as could be done starting from this compound, is crucial for optimizing the performance of these materials. ethz.ch The coordination of these ligands to metal centers can further tune their redox properties and create robust materials for advanced energy systems.

Ligand Design for Metal Complexes

The molecular architecture of this compound makes it an excellent candidate for ligand synthesis. The aldehyde functional group serves as a primary site for derivatization, most commonly through condensation reactions with primary amines to form Schiff base ligands. nih.gov This reaction is a straightforward and high-yielding method to introduce additional coordinating atoms, such as nitrogen, into the ligand framework. nih.gov The resulting imine nitrogen, along with the sulfur atom of the methylthio group and potentially the thiophene sulfur, can act as donor sites for metal chelation. nih.govmdpi.com

The presence of the methylthio group (-SCH₃) is significant. The sulfur atom in this group possesses a lone pair of electrons that can coordinate to a metal center. nih.gov This allows for the formation of stable chelate rings, enhancing the thermodynamic stability of the resulting metal complexes. nih.gov The design of ligands based on this scaffold can be highly tunable. By varying the amine used in the Schiff base condensation, it is possible to alter the steric and electronic properties of the ligand, thereby influencing the coordination geometry and reactivity of the metal complex. nih.gov For instance, the use of diamines can lead to the formation of bimetallic or polymeric coordination compounds.

Role of Metal-Ligand Interactions in Structural and Electronic Properties

The interaction between a metal ion and a ligand derived from this compound dictates the structural and electronic properties of the resulting coordination complex. X-ray diffraction studies on analogous thiophene-based Schiff base complexes reveal that the coordination geometry around the metal center is often a distorted tetrahedral or square planar arrangement. researchgate.netnsf.gov The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the steric bulk of the ligand. nsf.gov

The electronic properties of the complexes are also heavily influenced by metal-ligand interactions. The thiophene ring is an electron-rich aromatic system, and its electronic character can be modulated by the coordination of a metal ion. nih.gov The interaction between the metal d-orbitals and the π-system of the thiophene ligand, as well as the orbitals of the donor atoms (N, S), can lead to charge transfer transitions. These transitions are often observed in the UV-Visible absorption spectra of the complexes. acs.org Altering the oxidation state of the sulfur atom in the ligand has been shown to be a strategy for tuning the photophysical and electrochemical properties of the resulting metal complexes without inducing major structural changes. researchgate.net

Below is a representative table of crystallographic data for metal complexes with thiophene-based ligands, illustrating typical structural parameters.

Parameter Mn(II) Complex nsf.govCo(II) Complex nsf.govCu(II) Complex nsf.govCd(II) Complex nsf.gov
Crystal SystemMonoclinicMonoclinicTriclinicMonoclinic
Space GroupP2₁/nP2₁/nP-1C2/c
a (Å)9.2929(8)9.2010(4)7.2690(3)9.0629(4)
b (Å)17.961(1)8.9629(3)8.9360(4)17.939(1)
c (Å)11.9666(9)11.8642(4)19.0619(8)12.0698(6)
β (°)109.844(3)109.911(2)98.056(2)109.623(2)
Volume (ų)1878.14(1)916.28(6)961.42(7)1847.87(8)
Coordination GeometryOctahedralOctahedralSquare-planarOctahedral

This table presents data for mixed ligand complexes of thiophene-2-carboxylic acid and imidazole, serving as an illustrative example of the structural diversity in metal complexes with thiophene-based ligands.

Electrochemical Properties of Coordination Complexes

Coordination complexes derived from ligands based on this compound are expected to exhibit interesting electrochemical behavior. The presence of the redox-active thiophene ring, the sulfur atom of the methylthio group, and the coordinated metal center provides multiple sites for electron transfer processes. researchgate.netnsf.gov Cyclic voltammetry is a key technique used to study the redox properties of these complexes. jacsdirectory.comthepharmajournal.com

In general, thiophene-based Schiff base metal complexes can undergo both metal-centered and ligand-centered redox reactions. acs.org The potential at which these processes occur is dependent on the specific metal ion, the ligand structure, and the solvent system used. thepharmajournal.com For example, a Cu(II) complex might exhibit a reduction wave corresponding to the Cu(II)/Cu(I) couple. thepharmajournal.com The reversibility of these redox processes is an important factor for applications in areas such as catalysis and electrochromic devices. mdpi.com

Studies on analogous systems have shown that the electrochemical behavior of mononuclear complexes often involves a one-electron quasi-reversible reduction wave in the cathodic region. thepharmajournal.com The specific redox potentials are a fingerprint of the complex's electronic structure. For instance, in a series of related complexes, the reduction potential can be tuned by modifying the substituents on the ligand. The electrochemical properties of these complexes suggest their potential use as electroactive materials. researchgate.net

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing thiophene (B33073) aldehydes, such as the Vilsmeier-Haack reaction, often involve harsh reagents and produce significant waste. wikipedia.orggoogle.com Future research will likely focus on developing more environmentally benign and efficient synthetic pathways.

Key areas of exploration include:

Green Chemistry Approaches: The adoption of green chemistry principles is paramount. This includes the use of water as a solvent, which has been successfully demonstrated in copper-catalyzed C-S bond formation for related compounds. rsc.org Microwave-assisted organic synthesis (MAOS) also presents a promising avenue to reduce reaction times and energy consumption, as shown in the Gewald reaction for synthesizing 2-aminothiophenes.

Catalytic Systems: The development of novel catalytic systems is crucial. While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are effective for creating C-C bonds with thiophenes, future work could focus on using more abundant and less toxic metals. nih.gov Furthermore, transition-metal-free reactions, such as those utilizing potassium thioacetate (B1230152) for the synthesis of substituted thiophenes, offer a sustainable alternative. organic-chemistry.org

Atom Economy: Synthetic strategies that maximize atom economy will be a priority. This involves designing reactions where the majority of the atoms from the reactants are incorporated into the final product. Methods like the transition-metal-free synthesis of thiophenes from buta-1-enes and potassium sulfide (B99878) exemplify this approach. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Thiophene Derivatives

Method Advantages Disadvantages Potential for Sustainability
Vilsmeier-Haack Well-established, versatile Harsh reagents (POCl₃), stoichiometric waste Low
Suzuki-Miyaura Coupling High yields, good functional group tolerance Palladium catalyst (cost, toxicity), requires pre-functionalized substrates Moderate (with catalyst recycling)
Microwave-Assisted Synthesis Reduced reaction times, improved yields Specialized equipment required High
Synthesis in Water Environmentally benign solvent Substrate solubility can be a challenge High
Transition-Metal-Free Synthesis Avoids toxic and expensive metals May have a narrower substrate scope High

Exploration of Advanced Functional Materials Based on the Compound

Thiophene-containing polymers are renowned for their applications in organic electronics, including solar cells and light-emitting diodes, due to their favorable electronic properties and stability. nih.govjournalskuwait.org The incorporation of 2-(Methylthio)thiophene-4-carboxaldehyde as a monomeric unit could lead to the development of novel functional materials with tailored properties.

Future research in this area should focus on:

Conducting Polymers: The aldehyde functionality of the compound can be utilized in condensation polymerization reactions to create novel conjugated polymers. The presence of the methylthio group is expected to influence the electronic properties, such as the HOMO-LUMO energy gap, which is a critical parameter for organic semiconductors. nih.gov

Organic Photovoltaics: Thiophene-aromatic polymers have shown promise in organic solar cells. nih.gov By systematically varying co-monomers and the architecture of polymers derived from this compound, it may be possible to fine-tune the optical and electronic properties for enhanced photovoltaic performance.

Sensors: The thiophene ring can interact with various analytes, making its derivatives suitable for chemical sensors. The specific functional groups of this compound could be exploited to design sensors with high selectivity and sensitivity for specific ions or molecules.

Integration of Computational and Experimental Approaches

The synergy between computational and experimental chemistry is a powerful tool for accelerating the discovery and optimization of new molecules and materials. For this compound, this integrated approach can provide deep insights into its properties and reactivity.

Key research directions include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the molecular structure, electronic properties (such as HOMO-LUMO levels), and vibrational spectra of this compound and its derivatives. nih.govresearchgate.netmdpi.comscienceopen.comresearchgate.net This theoretical understanding can guide the rational design of new functional materials with desired characteristics. For instance, DFT can help predict how modifications to the chemical structure will affect the band gap of a resulting polymer. scienceopen.com

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of synthetic reactions, helping to optimize reaction conditions and improve yields.

Structure-Property Relationships: By combining experimental data from techniques like X-ray crystallography with computational analyses like Hirshfeld surface analysis, researchers can gain a detailed understanding of the intermolecular interactions that govern the solid-state packing and, consequently, the material's properties. mdpi.com

Table 2: Predicted Physicochemical Properties of Thiophene Derivatives using Computational Methods

Property Computational Method Significance
HOMO/LUMO Energy Levels DFT Predicts electronic and optical properties, charge transport characteristics. nih.gov
Ionization Potential & Electron Affinity DFT Determines the ease of oxidation and reduction, relevant for redox applications. mdpi.com
Vibrational Frequencies DFT Aids in the interpretation of experimental IR and Raman spectra. mdpi.com
NMR Chemical Shifts DFT Assists in structure elucidation by predicting ¹H and ¹³C NMR spectra. mdpi.com
Molecular Docking - Predicts binding affinity and interactions with biological targets. researchgate.net

Potential in Advanced Chemical Technologies

The unique combination of a reactive aldehyde, an electron-rich thiophene ring, and a methylthio group makes this compound a versatile precursor for various advanced chemical technologies.

Future applications to be explored include:

Catalysis: The sulfur atom in the thiophene ring and the methylthio group can act as ligands for metal centers. This suggests that derivatives of this compound could be developed as novel ligands for homogeneous catalysis, potentially influencing the selectivity and activity of catalytic converters. The aldehyde group also provides a handle for immobilization onto solid supports, creating heterogeneous catalysts.

Pharmaceutical and Agrochemical Synthesis: Thiophene derivatives are known to exhibit a wide range of biological activities. researchgate.net The aldehyde group of this compound serves as a key functional group for the synthesis of more complex molecules through reactions like condensation and reductive amination, opening avenues for the discovery of new therapeutic agents and pesticides.

Optoelectronics: The conjugation within the thiophene ring suggests potential for applications in optoelectronics. Derivatives could be explored as components of organic light-emitting diodes (OLEDs), electrochromic devices, or nonlinear optical materials. The methylthio group can modulate the electronic properties, which is a key aspect in designing materials for these technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Methylthio)thiophene-4-carboxaldehyde, and what are their respective yields and challenges?

  • Methodology : The synthesis often involves cyclization reactions with sulfur-containing precursors or functionalization of pre-existing thiophene cores. For example, cyclization with triethylamine and sulfur can introduce the methylthio group, while formylation at the 4-position may employ Vilsmeier-Haack or directed ortho-metalation strategies . Yields vary depending on reaction conditions (e.g., 50–75% for formylation steps). Key challenges include regioselectivity in substitution and purification of the aldehyde group, which is prone to oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns (e.g., 1^1H NMR for methylthio protons at δ 2.5–3.0 ppm and aldehyde protons at δ 9.8–10.2 ppm). Infrared (IR) spectroscopy identifies the aldehyde C=O stretch (~1700 cm1^{-1}) and methylthio C-S vibrations (~650 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodology : Use gloves, goggles, and lab coats to prevent skin/eye contact. Work in a fume hood due to potential respiratory irritation. Avoid incompatible materials (strong oxidizers) and store in a cool, dry place. Spills should be contained with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiophene derivatives, such as antimicrobial vs. cytotoxic effects?

  • Methodology : Conduct dose-response assays across multiple cell lines to differentiate selective toxicity. For example, test antimicrobial activity (MIC assays) against Gram-positive/negative bacteria alongside cytotoxicity (MTT assays) in mammalian cells. Structural analogs (e.g., methylthio vs. phenylthio substitutions) can clarify structure-activity relationships (SAR) .

Q. What strategies optimize the regioselective introduction of methylthio and aldehyde groups in thiophene derivatives?

  • Methodology : Use directing groups (e.g., methoxy or nitro groups) to control electrophilic substitution patterns. For example, a methoxy group at the 3-position directs formylation to the 4-position. Methylthio groups can be introduced via nucleophilic displacement of halides using sodium thiomethoxide .

Q. What computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, identifying electrophilic sites (e.g., aldehyde carbon) and nucleophilic sites (e.g., sulfur in methylthio). Molecular docking studies (AutoDock Vina) predict interactions with biological targets, such as enzyme active sites .

Data-Driven Challenges and Solutions

Challenge Solution Reference
Low yield in formylation stepsOptimize Vilsmeier-Haack conditions (POCl3_3/DMF ratio, temperature control)
Oxidation of aldehyde during storageStore under inert atmosphere (N2_2) with stabilizers (BHT)
Regioselectivity in substitutionUse directing groups (e.g., methoxy) or blocking/protecting strategies

Key Notes for Experimental Design

  • Synthesis : Include full characterization (NMR, IR, HRMS) for reproducibility, especially for new intermediates .
  • Biological Assays : Use positive/negative controls and replicate experiments to address variability in activity reports .
  • Safety : Follow SDS guidelines for analogs (e.g., Thiophene-2-carboxylic acid) to mitigate risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.